α-Tetralone-13C6, D4

LC-MS/MS quantification Isotope dilution mass spectrometry Stable isotope internal standard

α-Tetralone-13C6, D4 (CAS: 189811-58-3, unlabeled base CAS: 529-34-0) is a dual-labeled stable isotope analog of α-tetralone, featuring six 13C atoms on the aromatic ring and four deuterium atoms at the 5,6,7,8 positions of the saturated ring. With a molecular formula of C₄¹³C₆H₆D₄O and molecular weight of 156.17 g/mol, this compound serves as an internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of α-tetralone and related tetralone derivatives.

Molecular Formula C₄¹³C₆H₆D₄O
Molecular Weight 156.17
Cat. No. B1160662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameα-Tetralone-13C6, D4
Synonyms1,2,3,4-Tetrahydro-1-oxonaphthalene-13C6, D4;  1,2,3,4-Tetrahydronaphthalen-1-one-13C6, D4;  1-Oxo-1,2,3,4-tetrahydronaphthalene-13C6, D4;  1-Oxotetralin-13C6, D4;  1-Tetralone-13C6, D4;  3,4-Dihydro-1-naphthalenone-13C6, D4;  3,4-Dihydro-2H-naphthalen-1-o
Molecular FormulaC₄¹³C₆H₆D₄O
Molecular Weight156.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Tetralone-13C6, D4 Procurement: Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis


α-Tetralone-13C6, D4 (CAS: 189811-58-3, unlabeled base CAS: 529-34-0) is a dual-labeled stable isotope analog of α-tetralone, featuring six 13C atoms on the aromatic ring and four deuterium atoms at the 5,6,7,8 positions of the saturated ring . With a molecular formula of C₄¹³C₆H₆D₄O and molecular weight of 156.17 g/mol, this compound serves as an internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of α-tetralone and related tetralone derivatives . Stable isotope-labeled compounds like α-Tetralone-13C6, D4 are widely regarded as the gold standard for internal standards in quantitative mass spectrometry, as they co-elute with the target analyte while providing a distinct mass difference for reliable quantification .

Why Unlabeled α-Tetralone or D4-Only Analogs Cannot Substitute for α-Tetralone-13C6, D4 in Regulated Bioanalysis


Substituting α-Tetralone-13C6, D4 with unlabeled α-tetralone, singly labeled analogs (e.g., 13C6-only or D4-only), or structural analogs as internal standards introduces systematic quantification errors that compromise regulatory compliance. Unlabeled compounds cannot be distinguished from endogenous analyte, rendering accurate quantification impossible [1]. Even singly labeled analogs may be subject to mass spectral overlap (cross-talk) with the native analyte due to natural isotope abundance contributions, or to hydrogen-deuterium exchange in protic solvents that alters effective concentration over time [2]. Structural analogs, while cost-effective, cannot correct for variable extraction recovery or matrix effects across heterogeneous patient samples — a limitation documented in head-to-head studies showing recovery variability up to 3.5-fold in clinical plasma when non-isotopic internal standards are employed [3]. The dual 13C6 + D4 labeling strategy mitigates these risks through sufficient mass shift, backbone stability, and chemical identity matching.

α-Tetralone-13C6, D4: Quantitative Differentiation Evidence for Analytical Method Selection


Mass Spectrometric Resolution: +10 Da Mass Shift from Dual 13C6/D4 Labeling Eliminates Isotopic Cross-Talk

α-Tetralone-13C6, D4 provides a net mass increase of +10 Da relative to unlabeled α-tetralone (MW 146.19 → 156.17), resulting from six 13C substitutions (+6 Da) and four deuterium substitutions (+4 Da) . This mass shift exceeds the minimum recommended Δm >3 Da for deuterated internal standards required to avoid isotopic overlap with the M+2 or M+3 natural abundance isotopologues of the native analyte [1]. Insufficient mass separation (e.g., D2-labeled standards with Δm = +2 Da) can result in cross-talk, where the internal standard signal contaminates the analyte channel, compromising assay accuracy at low concentrations.

LC-MS/MS quantification Isotope dilution mass spectrometry Stable isotope internal standard

Reduced Hydrogen-Deuterium Exchange Risk: 13C6 Backbone Labeling Provides Quantitative Stability Advantage Over D-Only Internal Standards

α-Tetralone-13C6, D4 incorporates carbon-13 labeling on the aromatic ring backbone, which is structurally stable and resistant to exchange with protic solvents [1]. In contrast, deuterium-only internal standards can undergo hydrogen-deuterium back-exchange when exposed to aqueous mobile phases or biological matrices, leading to gradual loss of the isotopic label and drift in measured internal standard concentration over the course of an analytical run [2]. This phenomenon is particularly problematic for compounds with exchangeable protons (e.g., on hydroxyl, amine, or carboxylic acid groups), though even aliphatic deuterium can exchange under certain conditions. The dual-labeling strategy with 13C on the aromatic core provides a stable isotopic signature independent of solvent exchange dynamics.

Hydrogen-deuterium exchange LC-MS method robustness Stable isotope labeling strategy

Correction of Inter-Individual Matrix Variability: SIL-IS Reduces Quantification Error Versus Structural Analogs by Up to 3.5-Fold in Clinical Samples

Stable isotope-labeled internal standards (SIL-IS) are uniquely capable of correcting for inter-individual variability in extraction recovery and matrix effects that cannot be compensated by structural analog internal standards. In a head-to-head comparison evaluating lapatinib quantification in cancer patient plasma, recovery of the analyte varied from 16% to 56% (3.5-fold range) across six individual patient samples when using exhaustive organic extraction [1]. While both the structural analog (zileuton) and SIL-IS (lapatinib-d3) methods produced acceptable accuracy (within 100 ± 10%) and precision (<11%) in pooled human plasma, only the SIL-IS method successfully corrected for this patient-to-patient variability, ensuring accurate quantification in individual clinical specimens [1].

Matrix effect correction LC-MS/MS bioanalysis Therapeutic drug monitoring

High Isotopic Purity (99.6%) Ensures Negligible Unlabeled Contribution to Analyte Signal

Certificate of Analysis data for α-Tetralone-13C6 (the 13C6-only labeled analog, from the same synthetic platform as the dual-labeled product) demonstrates isotopic purity of 99.6% with normalized intensity distribution showing 97.62% 13C6 species and only 2.38% 13C5 species, with undetectable levels of 13C0-13C4 species (0.00% each) . This high isotopic enrichment minimizes the contribution of unlabeled or partially labeled species to the analyte mass channel, which would otherwise produce a positive bias in quantification. A lower isotopic purity (e.g., <98%) introduces a detectable baseline signal in the analyte channel, requiring mathematical correction that adds uncertainty to the measurement [1].

Isotopic purity Certificate of Analysis LC-MS/MS method validation

Regulatory-Grade Characterization Supports ANDA Method Validation and Commercial QC Applications

α-Tetralone-13C6, D4 is supplied with comprehensive characterization data in accordance with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of tetralone-based pharmaceuticals . The Certificate of Analysis for related products from this synthetic platform includes 1H NMR, 13C NMR, and MS identity confirmation, TLC purity assessment (Rf = 0.40 in Hexane:Ethyl Acetate 9:1), and elemental analysis with found vs. calculated values reported (%C: 78.37 found vs. 78.97 calc.; %H: 6.94 found vs. 6.63 calc.) . This level of characterization is not uniformly available from all suppliers of research-grade isotopic standards.

ANDA method validation GMP quality control Regulatory bioanalysis

Procurement-Matched Application Scenarios for α-Tetralone-13C6, D4


Quantitative LC-MS/MS Bioanalysis of α-Tetralone in Pharmacokinetic and ADME Studies

α-Tetralone-13C6, D4 is optimally deployed as the stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of α-tetralone in biological matrices (plasma, urine, tissue homogenates) during preclinical and clinical pharmacokinetic studies. The +10 Da mass shift eliminates isotopic cross-talk, ensuring accurate peak integration at low ng/mL concentrations . The dual 13C6/D4 labeling provides a stable isotopic signature that resists solvent exchange, maintaining consistent response across extended analytical runs [1]. This application scenario directly leverages the matrix effect correction capability of SIL-IS, which has been demonstrated to correct extraction recovery variability up to 3.5-fold in individual patient samples [2].

Method Development and Validation for ANDA Submissions and Regulated Bioequivalence Studies

For laboratories developing validated bioanalytical methods in support of Abbreviated New Drug Applications (ANDA) or bioequivalence studies, α-Tetralone-13C6, D4 offers a regulatory-ready internal standard with comprehensive characterization data . The high isotopic purity (99.6% demonstrated on related lots) minimizes unlabeled contribution to the analyte channel, eliminating the need for complex isotopic correction algorithms during method validation . The compound is suitable for analytical method validation (AMV) and QC applications under FDA and EMA bioanalytical method validation guidance .

Metabolic Tracing and Flux Analysis of Tetralone Derivatives in Cell Culture Models

The 13C6 labeling on the aromatic ring backbone of α-Tetralone-13C6, D4 enables its use as a metabolic tracer for studying the biotransformation and cellular fate of tetralone-based compounds. Unlike deuterium-only tracers that may undergo H/D exchange and lose label identity in aqueous culture media, the carbon-13 backbone label is metabolically stable and provides a permanent isotopic signature detectable by high-resolution mass spectrometry [1]. This supports metabolic flux analysis studies where the incorporation of 13C into downstream metabolites (e.g., hydroxylated tetralones, glucuronide conjugates) is monitored [3].

Quality Control Release Testing for Tetralone-Containing Pharmaceutical Intermediates

In GMP manufacturing environments producing tetralone-based pharmaceutical intermediates or active pharmaceutical ingredients (APIs), α-Tetralone-13C6, D4 serves as an isotope dilution mass spectrometry (IDMS) internal standard for quantitative purity assessment and impurity profiling. The compound is supplied with elemental analysis data (found %C 78.37 vs. calc. 78.97; %H 6.94 vs. calc. 6.63) and TLC purity confirmation (Rf = 0.40, Hexane:Ethyl Acetate 9:1), providing a characterized reference point for QC method development . The dual-labeling strategy ensures the internal standard is chromatographically resolved from process impurities while maintaining co-elution with the target analyte.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for α-Tetralone-13C6, D4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.